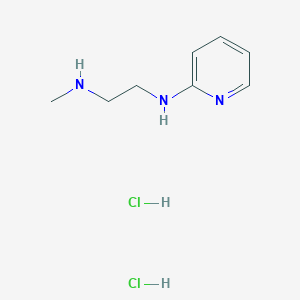
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene
Vue d'ensemble
Description
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene is an organic compound with the molecular formula C11H7I. It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a penta-1,4-diyn-3-yl group.
Méthodes De Préparation
The synthesis of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as iodobenzene and penta-1,4-diyn-3-yl derivatives.
Synthetic Route: A common synthetic route involves the coupling of iodobenzene with a penta-1,4-diyn-3-yl derivative using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction.
Analyse Des Réactions Chimiques
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The penta-1,4-diyn-3-yl group can participate in coupling reactions, forming larger conjugated systems.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene has several applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-Iodo-4-(penta-1,4-diyn-3-yl)benzene involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
1-Iodo-4-(penta-1,4-diyn-3-yl)benzene can be compared with other similar compounds, such as:
1-Iodo-4-ethynylbenzene: This compound has a similar structure but with an ethynyl group instead of a penta-1,4-diyn-3-yl group.
1-Iodo-4-(phenylethynyl)benzene: This compound features a phenylethynyl group, providing different electronic and steric properties.
The uniqueness of this compound lies in its extended conjugated system, which imparts distinct electronic and optical properties .
Propriétés
IUPAC Name |
1-iodo-4-penta-1,4-diyn-3-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7I/c1-3-9(4-2)10-5-7-11(12)8-6-10/h1-2,5-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVYDLLYOXTBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C#C)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B3249326.png)


![1-[(4-CHLOROPHENYL)METHYL]PYRIDIN-1-IUM CHLORIDE](/img/structure/B3249340.png)
![6-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B3249346.png)
![1H-Pyrido[3,4-d][1,3]oxazin-2(4H)-one](/img/structure/B3249357.png)


![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3249387.png)

![2-[(2,2-dimethylpropyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]acetic acid](/img/structure/B3249407.png)

